
Ceftobiprole medocaril sodium
Overview
Description
Mechanism of Action
Target of Action
Ceftobiprole medocaril, a prodrug of ceftobiprole, is a broad-spectrum fifth-generation cephalosporin antibacterial . The primary targets of ceftobiprole are the essential penicillin-binding proteins (PBPs) found in bacteria . These proteins play a crucial role in the synthesis of the bacterial cell wall .
Mode of Action
Ceftobiprole exhibits its bactericidal activity by inhibiting bacterial cell wall synthesis . This activity is mediated through binding to the essential penicillin-binding proteins and inhibiting their transpeptidase activity, which is essential for the synthesis of the peptidoglycan layer of the bacterial cell wall .
Biochemical Pathways
The binding of ceftobiprole to penicillin-binding proteins disrupts the synthesis of the peptidoglycan layer of the bacterial cell wall . This disruption leads to cell lysis and death, thereby exerting a bactericidal effect .
Pharmacokinetics
Ceftobiprole shows linear pharmacokinetics after single and multiple doses and is eliminated predominantly through the kidneys . It is administered as a 500 mg intravenous infusion over 2 hours every 8 hours, and steady-state concentrations are reached on the first day of dosing . Dose adjustment is recommended for patients with moderate or severe renal impairment and for those with end-stage renal disease . There is no need for dose adjustments based on age, sex, or ethnicity, or for patients with severe obesity .
Result of Action
The result of ceftobiprole’s action is the death of the bacterial cells due to the disruption of their cell wall synthesis . This makes ceftobiprole effective against both Gram-positive and Gram-negative bacteria, including antibiotic-resistant strains of Staphylococcus aureus (methicillin-resistant Staphylococcus aureus; MRSA) .
Action Environment
Ceftobiprole’s efficacy can be influenced by the environment in which it is administered. For example, it has been found to be effective in preventing intracellular MRSA growth in macrophages and keratinocytes compared with other cephalosporins . This increased activity was at least partly related to its greater ability to bind to PBP2a under acidic conditions .
Biochemical Analysis
Biochemical Properties
Ceftobiprole medocaril sodium plays a crucial role in biochemical reactions by binding to penicillin-binding proteins (PBPs) in susceptible bacterial species . These PBPs are essential for the synthesis of bacterial cell walls. By inhibiting these proteins, this compound disrupts cell wall synthesis, leading to bacterial cell death. The compound interacts with various PBPs, including PBP2a, which is associated with methicillin-resistant Staphylococcus aureus (MRSA) .
Cellular Effects
This compound exerts significant effects on various types of cells and cellular processes. It influences cell function by inhibiting cell wall synthesis in bacteria, leading to cell lysis and death . This compound also impacts cell signaling pathways and gene expression by targeting PBPs, which are crucial for maintaining bacterial cell integrity. Additionally, this compound affects cellular metabolism by disrupting the synthesis of essential cell wall components .
Molecular Mechanism
The molecular mechanism of this compound involves binding to PBPs, which are enzymes involved in the final stages of bacterial cell wall synthesis . By binding to these proteins, the compound inhibits their activity, preventing the cross-linking of peptidoglycan chains necessary for cell wall strength and rigidity. This inhibition leads to the weakening of the bacterial cell wall, resulting in cell lysis and death . This compound also exhibits enzyme inhibition, particularly against PBP2a, which is responsible for methicillin resistance in Staphylococcus aureus .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound demonstrates stability under various conditions, maintaining its antibacterial activity over extended periods . Degradation can occur under certain conditions, leading to a reduction in efficacy. Long-term studies have shown that this compound can have sustained effects on bacterial populations, with prolonged exposure leading to decreased bacterial viability .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At therapeutic doses, the compound effectively reduces bacterial load and improves clinical outcomes . At higher doses, toxic effects can be observed, including nephrotoxicity and hepatotoxicity . Threshold effects have been identified, where doses above a certain level result in adverse effects, highlighting the importance of dose optimization in clinical settings .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily related to its degradation and elimination . The compound is metabolized in the liver, where it undergoes hydrolysis to form its active metabolite, ceftobiprole . This metabolite is then excreted primarily through the kidneys. Enzymes such as esterases play a role in the hydrolysis of this compound, facilitating its conversion to the active form .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms . The compound can diffuse across cell membranes and is also actively transported by specific transporters. Binding proteins in the blood, such as albumin, can influence the distribution and localization of this compound, affecting its accumulation in target tissues .
Subcellular Localization
This compound exhibits specific subcellular localization, primarily targeting bacterial cell walls . The compound’s activity is directed towards the cell membrane and cell wall synthesis machinery, where it exerts its bactericidal effects. Post-translational modifications and targeting signals may play a role in directing this compound to these specific compartments, ensuring its effective action against bacterial pathogens .
Preparation Methods
Synthetic Routes and Reaction Conditions: BAL5788 (sodium) is synthesized through a series of chemical reactions starting from ceftobiprole. The synthesis involves the conversion of ceftobiprole into its medocaril form to enhance its water solubility. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the transformation .
Industrial Production Methods: In industrial settings, the production of BAL5788 (sodium) involves large-scale chemical synthesis under controlled conditions to ensure high yield and purity. The process includes multiple purification steps to remove impurities and achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions: BAL5788 (sodium) undergoes various chemical reactions, including hydrolysis and oxidation. The hydrolysis reaction converts the prodrug into its active form, ceftobiprole, in the presence of water .
Common Reagents and Conditions: The hydrolysis of BAL5788 (sodium) typically requires aqueous conditions, while oxidation reactions may involve the use of oxidizing agents such as hydrogen peroxide or potassium permanganate .
Major Products Formed: The primary product formed from the hydrolysis of BAL5788 (sodium) is ceftobiprole, which exhibits potent antibacterial activity .
Scientific Research Applications
BAL5788 (sodium) has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a model compound for studying prodrug activation and drug delivery systems. In biology and medicine, BAL5788 (sodium) is investigated for its efficacy against various bacterial infections, including those caused by antibiotic-resistant strains .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to BAL5788 (sodium) include other cephalosporins such as ceftobiprole, ceftaroline, and cefepime. These compounds share a similar mechanism of action but differ in their spectrum of activity and pharmacokinetic properties .
Uniqueness: BAL5788 (sodium) is unique due to its broad-spectrum activity and its ability to target antibiotic-resistant bacteria. Its prodrug form enhances its water solubility, making it more suitable for intravenous administration compared to other cephalosporins .
Properties
CAS No. |
252188-71-9 |
|---|---|
Molecular Formula |
C26H25N8NaO11S2 |
Molecular Weight |
712.6 g/mol |
IUPAC Name |
sodium;(6R,7R)-7-[[(2E)-2-(5-amino-1,2,4-thiadiazol-3-yl)-2-hydroxyiminoacetyl]amino]-3-[(E)-[1-[(3R)-1-[(5-methyl-2-oxo-1,3-dioxol-4-yl)methoxycarbonyl]pyrrolidin-3-yl]-2-oxopyrrolidin-3-ylidene]methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate |
InChI |
InChI=1S/C26H26N8O11S2.Na/c1-10-14(45-26(41)44-10)8-43-25(40)32-4-3-13(7-32)33-5-2-11(20(33)36)6-12-9-46-22-16(21(37)34(22)17(12)23(38)39)28-19(35)15(30-42)18-29-24(27)47-31-18;/h6,13,16,22,42H,2-5,7-9H2,1H3,(H,28,35)(H,38,39)(H2,27,29,31);/q;+1/p-1/b11-6+,30-15+;/t13-,16-,22-;/m1./s1 |
InChI Key |
MFAWUGGPPMTWPU-INRVRKGJSA-M |
SMILES |
CC1=C(OC(=O)O1)COC(=O)N2CCC(C2)N3CCC(=CC4=C(N5C(C(C5=O)NC(=O)C(=NO)C6=NSC(=N6)N)SC4)C(=O)[O-])C3=O.[Na+] |
Isomeric SMILES |
CC1=C(OC(=O)O1)COC(=O)N2CC[C@H](C2)N3CC/C(=C\C4=C(N5[C@@H]([C@@H](C5=O)NC(=O)/C(=N/O)/C6=NSC(=N6)N)SC4)C(=O)[O-])/C3=O.[Na+] |
Canonical SMILES |
CC1=C(OC(=O)O1)COC(=O)N2CCC(C2)N3CCC(=CC4=C(N5C(C(C5=O)NC(=O)C(=NO)C6=NSC(=N6)N)SC4)C(=O)[O-])C3=O.[Na+] |
Key on ui other cas no. |
252188-71-9 |
Pictograms |
Irritant; Health Hazard |
Synonyms |
BAL 5788 BAL-5788 BAL5788 ceftobiprole medocaril ceftobiprole medocaril (INN) ceftobiprole medocaril free acid ceftobiprole medocaril sodium |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



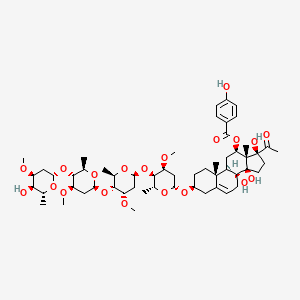
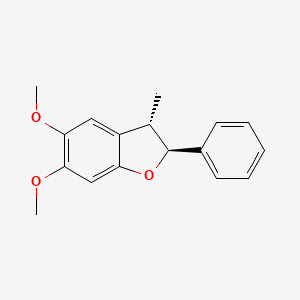
![(3aR)-tert-Butyl 3a-ethyl hexahydropyrrolo[3,4-c]pyrrole-2,3a(1H)-dicarboxylate](/img/structure/B1496099.png)


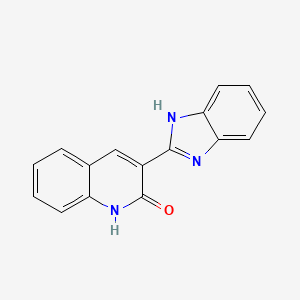

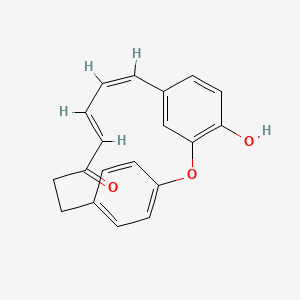
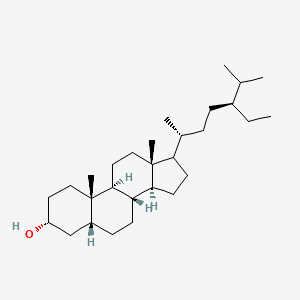
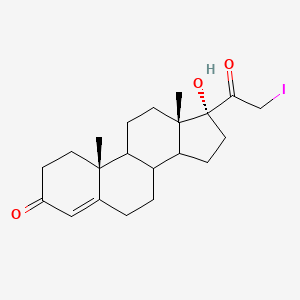
![[(3aR,4R,10E,11aR)-6,10-dimethyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] furan-3-carboxylate](/img/structure/B1496126.png)
![3H-Pyrazol-3-one, 2,4-dihydro-5-[(4-nitrophenyl)amino]-2-(2,4,6-trichlorophenyl)-](/img/structure/B1496129.png)

